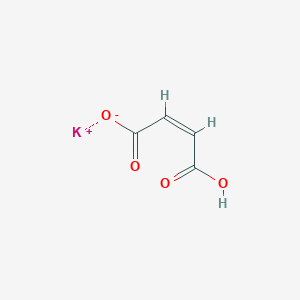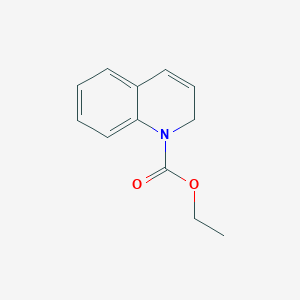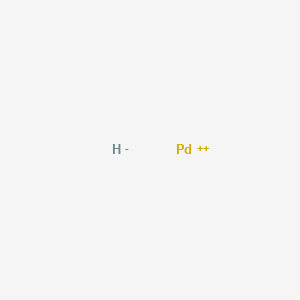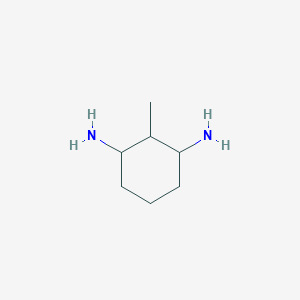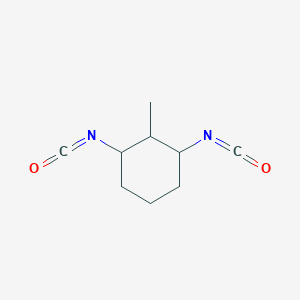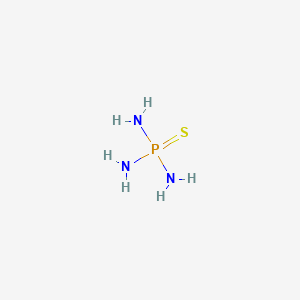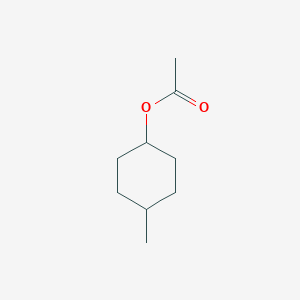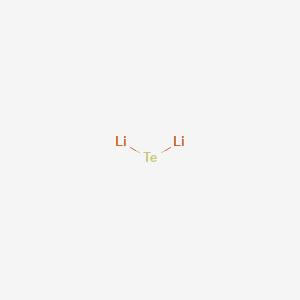
Dilithium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium telluride (Li2Te) is a binary compound of lithium and tellurium. It is a semiconducting material with potential applications in various fields such as electronics, optoelectronics, and energy storage. The unique properties of dilithium telluride make it an interesting material for scientific research.
Mécanisme D'action
The mechanism of action of dilithium telluride is not well understood. However, it is believed that its semiconducting properties play a crucial role in its mechanism of action. Dilithium telluride can absorb and emit light, which makes it an interesting material for optoelectronic applications. It can also store and release lithium ions, which makes it an interesting material for energy storage applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of dilithium telluride are not well studied. However, it is known that tellurium is a toxic element and can cause adverse effects on human health. Therefore, careful handling of dilithium telluride is necessary to avoid exposure to toxic materials.
Avantages Et Limitations Des Expériences En Laboratoire
Dilithium telluride has several advantages for lab experiments. It is a semiconducting material with unique properties that make it an interesting material for scientific research. However, dilithium telluride also has some limitations for lab experiments. It is a toxic and reactive material that requires careful handling and disposal.
Orientations Futures
There are several future directions for dilithium telluride research. One direction is the development of new synthesis methods that can produce dilithium telluride with improved properties. Another direction is the exploration of dilithium telluride's potential applications in energy storage, optoelectronics, and catalysis. Furthermore, the study of dilithium telluride's mechanism of action and its effects on human health can provide valuable insights for future research.
Conclusion:
In conclusion, dilithium telluride is a semiconducting material with potential applications in various scientific fields. Its unique properties make it an interesting material for scientific research. However, careful handling and disposal of dilithium telluride are necessary due to its toxicity and reactivity. Future research on dilithium telluride can provide valuable insights for the development of new materials and technologies.
Méthodes De Synthèse
The synthesis of dilithium telluride can be achieved by several methods. One of the most common methods is the reaction of lithium and tellurium in a sealed ampoule under high temperature. Another method is the reaction of lithium hydride and tellurium in the presence of a catalyst. The synthesis of dilithium telluride requires careful handling of the materials due to their reactivity and toxicity.
Applications De Recherche Scientifique
Dilithium telluride has potential applications in various scientific fields. In electronics, it can be used as a semiconductor material for the fabrication of electronic devices. In optoelectronics, it can be used as a material for the fabrication of solar cells, photodetectors, and light-emitting diodes. In energy storage, it can be used as an electrode material for lithium-ion batteries. Dilithium telluride also has potential applications in catalysis, sensing, and biomedical imaging.
Propriétés
Numéro CAS |
12136-59-3 |
|---|---|
Nom du produit |
Dilithium telluride |
Formule moléculaire |
Li2Te |
Poids moléculaire |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
Clé InChI |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
SMILES canonique |
[Li][Te][Li] |
Autres numéros CAS |
12136-59-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



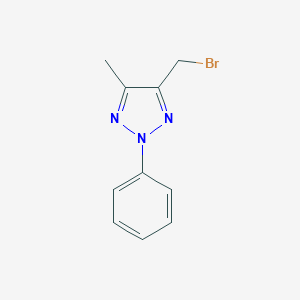
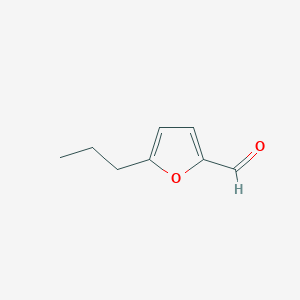
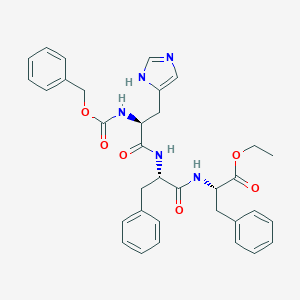
![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
